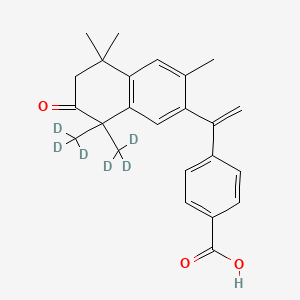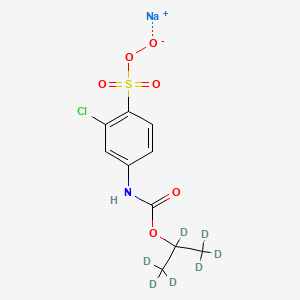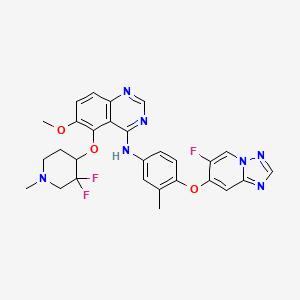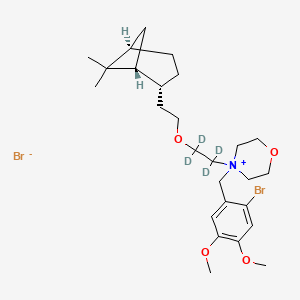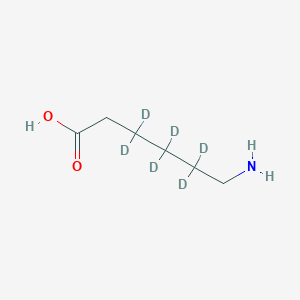
6-Aminohexanoic Acid-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Aminocaproic acid-d6, also known as deuterium-labeled 6-Aminocaproic acid, is a stable isotope-labeled compound. It is a derivative of 6-Aminocaproic acid, a monoamino carboxylic acid. The deuterium labeling is used to study the pharmacokinetic and metabolic profiles of drugs, as it can affect the behavior of the compound in biological systems .
準備方法
Synthetic Routes and Reaction Conditions
6-Aminocaproic acid-d6 can be synthesized through the deuteration of 6-Aminocaproic acid. One common method involves the use of deuterated reagents in the synthesis process. For example, the deuteration can be achieved by using deuterium gas or deuterated solvents in the presence of a catalyst .
Industrial Production Methods
Industrial production of 6-Aminocaproic acid-d6 typically involves the hydrolysis of caprolactam in the presence of deuterated water and a base such as sodium hydroxide. The reaction is carried out at elevated temperatures and pressures to ensure complete hydrolysis and high yield .
化学反応の分析
Types of Reactions
6-Aminocaproic acid-d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-oxohexanoic acid.
Reduction: It can be reduced to form 6-aminohexanol.
Substitution: It can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
Oxidation: 6-oxohexanoic acid.
Reduction: 6-aminohexanol.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
6-Aminocaproic acid-d6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in the study of reaction mechanisms and kinetics.
Biology: Used in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Used in the development of antifibrinolytic agents to study their pharmacokinetics and metabolism.
Industry: Used in the production of nylon-6 and other polymers as a precursor
作用機序
6-Aminocaproic acid-d6 exerts its effects by inhibiting the activation of plasminogen to plasmin, thereby reducing fibrinolysis. It binds reversibly to the kringle domain of plasminogen, blocking its binding to fibrin and preventing its activation to plasmin. This results in reduced clot lysis and decreased bleeding .
類似化合物との比較
Similar Compounds
6-Aminocaproic acid: The non-deuterated form of 6-Aminocaproic acid-d6.
1,6-Hexamethylenediamine: Another precursor used in the production of nylon-6.
Adipic acid: Used in the production of nylon-6,6.
Uniqueness
6-Aminocaproic acid-d6 is unique due to its deuterium labeling, which allows for detailed studies of its pharmacokinetic and metabolic profiles. This labeling provides insights into the behavior of the compound in biological systems, which is not possible with non-labeled compounds .
特性
分子式 |
C6H13NO2 |
|---|---|
分子量 |
137.21 g/mol |
IUPAC名 |
6-amino-3,3,4,4,5,5-hexadeuteriohexanoic acid |
InChI |
InChI=1S/C6H13NO2/c7-5-3-1-2-4-6(8)9/h1-5,7H2,(H,8,9)/i1D2,2D2,3D2 |
InChIキー |
SLXKOJJOQWFEFD-NMFSSPJFSA-N |
異性体SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])C([2H])([2H])CN |
正規SMILES |
C(CCC(=O)O)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


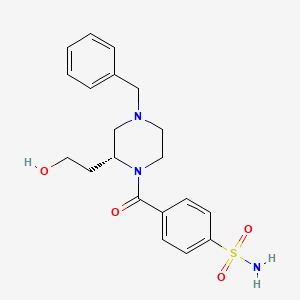
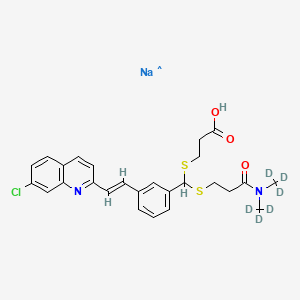
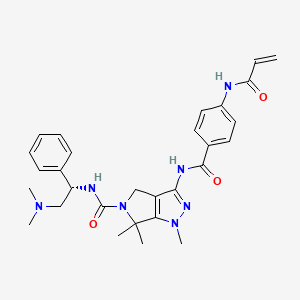
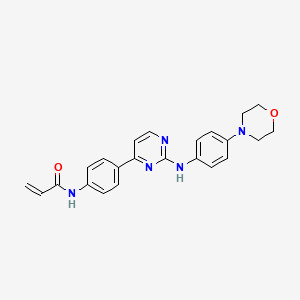
![(1S,2S)-N-[4-(2,6-dimethoxyphenyl)-5-(5-methylpyridin-3-yl)-1,2,4-triazol-3-yl]-1-(5-methylpyrimidin-2-yl)-1-propan-2-yloxypropane-2-sulfonamide](/img/structure/B12415121.png)
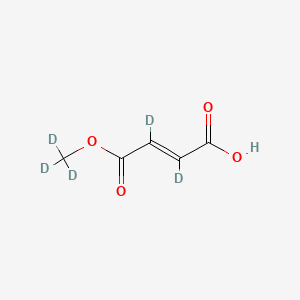
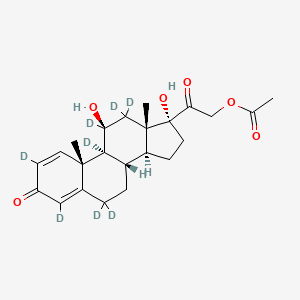
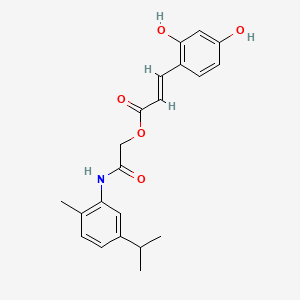
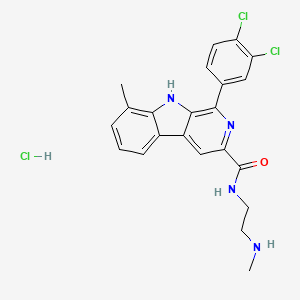
![5-[8-[[2-fluoro-4-(4-fluorophenyl)phenyl]methoxy]-2-methylimidazo[1,2-a]pyridin-3-yl]-N-methylpyridine-2-carboxamide](/img/structure/B12415137.png)
